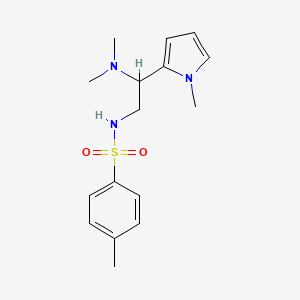

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide

CAS No.: 1049474-67-0

Cat. No.: VC6451602

Molecular Formula: C16H23N3O2S

Molecular Weight: 321.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049474-67-0 |

|---|---|

| Molecular Formula | C16H23N3O2S |

| Molecular Weight | 321.44 |

| IUPAC Name | N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H23N3O2S/c1-13-7-9-14(10-8-13)22(20,21)17-12-16(18(2)3)15-6-5-11-19(15)4/h5-11,16-17H,12H2,1-4H3 |

| Standard InChI Key | MWUVLFTWBKCGNK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

-

4-Methylbenzenesulfonamide backbone: A toluene ring substituted with a methyl group at the para position and a sulfonamide group (-SO₂NH₂) at the ortho position.

-

Dimethylaminoethyl chain: A two-carbon chain bearing a dimethylamino group (-N(CH₃)₂), which introduces basicity and hydrogen-bonding potential.

-

1-Methyl-1H-pyrrol-2-yl group: A five-membered aromatic ring with nitrogen at position 1 and a methyl substituent, contributing to hydrophobic interactions and π-stacking capabilities .

Stereochemical Considerations

The presence of a chiral center at the carbon connecting the dimethylamino and pyrrole groups necessitates attention to stereochemistry during synthesis. Racemic mixtures are common unless asymmetric synthesis or chiral resolution methods are employed.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide involves sequential functionalization steps:

Step 1: Formation of the Pyrrole-Ethylamine Intermediate

-

Pyrrole alkylation: 1-Methylpyrrole undergoes Friedel-Crafts alkylation with ethylene diamine derivatives to introduce the ethyl chain.

-

Dimethylamination: The primary amine is dimethylated using methyl iodide or formaldehyde/formic acid under reductive conditions .

Step 2: Sulfonamide Coupling

The ethylamine intermediate reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage .

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 65% | |

| Dimethylamination | CH₃I, K₂CO₃, DMF, 50°C | 78% | |

| Sulfonylation | TsCl, Et₃N, THF, 0°C → RT | 82% |

Optimization Challenges

-

Steric hindrance: Bulky substituents on the pyrrole and dimethylamino groups complicate coupling reactions, necessitating prolonged reaction times or elevated temperatures.

-

Purification: Silica gel chromatography with gradients of ethyl acetate/petroleum ether is commonly employed to isolate the product .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the sulfonamide group .

NMR Data (Hypothesized)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 2.19 (s) | Singlet | 6H | N(CH₃)₂ |

| ¹H | 2.38 (t) | Triplet | 2H | CH₂N(CH₃)₂ |

| ¹H | 7.79 (s) | Singlet | 1H | Pyrrole-H |

| ¹³C | 137.4 | - | - | Aromatic C-SO₂ |

Note: Data extrapolated from analogous sulfonamides .

Mass Spectrometry

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing larger molecules, such as:

-

EGFR inhibitors: Analogous structures are intermediates in osimertinib derivatives .

-

Fluorescent probes: Pyrrole-containing sulfonamides are used in bioimaging .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume